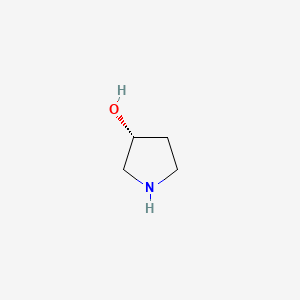

(R)-3-Hydroxypyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHZLHWJQPUNKB-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374748 | |

| Record name | (R)-3-Hydroxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2799-21-5 | |

| Record name | (-)-3-Pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-Hydroxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Pyrrolidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-3-Hydroxypyrrolidine CAS number and properties

An In-depth Technical Guide to (R)-3-Hydroxypyrrolidine for Researchers and Drug Development Professionals

Introduction

This compound, identified by the CAS number 2799-21-5, is a crucial chiral building block in the pharmaceutical industry.[1] Its defined stereochemistry makes it an invaluable component for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs), which is essential for developing safer and more effective drugs.[1] This guide provides a comprehensive overview of the properties, applications, and synthetic methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Properties of this compound and Its Derivatives

The physical and chemical properties of this compound and its common derivatives are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2799-21-5 |

| Molecular Formula | C4H9NO[2][3] |

| Molecular Weight | 87.12 g/mol [2][3] |

| Appearance | Clear yellow to orange-brown viscous liquid[3] |

| Melting Point | 15 °C[3] |

| Boiling Point | 215-216 °C (lit.)[3] |

| Density | 1.078 g/mL at 20 °C (lit.)[3] |

| Refractive Index | n20/D 1.488 (lit.)[3] |

| Optical Activity | [α]20/D +6.5°, c = 3.5 in methanol[3] |

| Water Solubility | Soluble in water and methanol.[3] |

| Sensitivity | Air sensitive & Hygroscopic[3] |

Table 2: Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 104706-47-0[4][5] |

| Molecular Formula | C4H9NO · HCl[6] |

| Molecular Weight | 123.58 g/mol [6] |

| Appearance | White to Pale Brown Solid[5] |

| Melting Point | 104-107 °C (lit.)[6] |

| Optical Activity | [α]20/D −7.6°, c = 3.5 in methanol[6] |

| Solubility | Soluble in DMSO[5] |

Table 3: Properties of (R)-N-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine

| Property | Value |

| CAS Number | 109431-87-0[7][8] |

| Molecular Formula | C9H17NO3[8] |

| Molecular Weight | 187.24 g/mol [8] |

| Melting Point | 62-65 °C (lit.)[8] |

Applications in Drug Development

This compound is a versatile intermediate in medicinal chemistry with a wide range of applications.[1]

-

Chiral Building Block: Its primary role is as a chiral synthon for the preparation of biologically active compounds.[5] Many biological processes are stereospecific, and the defined stereochemistry of this compound is crucial for creating enantiomerically pure APIs.[1] This helps in developing drugs with improved efficacy and reduced side effects.[9]

-

Targeted Therapies: It is a key intermediate for drug candidates targeting a broad spectrum of diseases, including central nervous system disorders, cardiovascular diseases, and infectious agents.[1] Researchers utilize this compound in the development of drugs for neurological disorders due to its ability to effectively modulate biological pathways.[9]

-

PROTACs: One of the cutting-edge applications of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel molecules designed to selectively degrade disease-causing proteins, offering a new approach for treating diseases like cancer.[1] The specific molecular architecture required for PROTACs makes intermediates like this compound essential.[1]

-

Asymmetric Synthesis: It also serves as a chiral auxiliary in asymmetric synthesis, enabling chemists to produce enantiomerically pure compounds.[9] For instance, it is used in the enantioselective addition of diethylzinc (B1219324) to aromatic aldehydes to produce optically active secondary alcohols.[3]

Experimental Protocols

While specific, detailed protocols can be proprietary or vary based on the target molecule, a general overview of the synthesis of this compound and its derivatives can be described.

General Synthesis of this compound

One common method for synthesizing this compound involves the decarboxylation of trans-4-hydroxy-L-proline.[10] Another approach starts from optically active 3,4-epoxy-1-butanol, which reacts with ammonia (B1221849) and an aldehyde, followed by selective activation of the primary hydroxyl group and subsequent intramolecular cyclization.[11]

A patented method describes the preparation from (R)-4-chloro-3-hydroxybutyronitrile through catalytic reduction.[12]

Example Reaction: N-Boc Protection of this compound

The protection of the amine group is a common step in multi-step syntheses. A typical procedure involves reacting (R)-3-pyrrolidinol with di-tert-butyl dicarbonate (B1257347) (Boc2O) to yield (R)-1-Boc-3-hydroxypyrrolidine.[8] This protected intermediate is often used in subsequent synthetic steps.[8]

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in drug development.

Caption: General workflow for utilizing this compound in chiral drug synthesis.

Caption: Role of this compound in the structure of PROTACs.

Conclusion

This compound is a fundamentally important chiral intermediate with significant applications in modern drug discovery and development. Its utility in synthesizing complex, enantiomerically pure molecules makes it indispensable for creating targeted and effective therapeutics. Researchers and drug development professionals can leverage the unique properties of this compound to advance a wide range of pharmaceutical programs, from developing novel treatments for neurological disorders to pioneering new modalities like PROTACs.

References

- 1. nbinno.com [nbinno.com]

- 2. 007chemicals.com [007chemicals.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. 104706-47-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. This compound Hydrochloride CAS 104706-47-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. (R)-3-Pyrrolidinol 98 104706-47-0 [sigmaaldrich.com]

- 7. 109431-87-0|(R)-N-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine|BLD Pharm [bldpharm.com]

- 8. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. (R)-(-)-3-Pyrrolidinol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine - Google Patents [patents.google.com]

- 12. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]

Synthesis of (R)-3-Hydroxypyrrolidine from L-Malic Acid: An In-depth Technical Guide

Introduction

(R)-3-Hydroxypyrrolidine is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its rigid pyrrolidine (B122466) ring and stereodefined hydroxyl group make it a crucial component in the development of novel bioactive molecules. This technical guide provides a detailed overview of a common and effective synthetic route to this compound, starting from the readily available and inexpensive chiral precursor, L-malic acid. This synthesis is a multi-step process that involves the formation of a succinimide (B58015) intermediate, followed by reduction and deprotection. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Overall Synthetic Pathway

The synthesis of this compound from L-malic acid can be accomplished in three main steps:

-

Condensation: L-malic acid is reacted with benzylamine (B48309) to form (R)-N-benzyl-3-hydroxysuccinimide. This step establishes the pyrrolidine ring precursor.

-

Reduction: The two carbonyl groups of the succinimide intermediate are reduced to methylenes to form (R)-1-benzyl-3-hydroxypyrrolidine.

-

Debenzylation: The N-benzyl protecting group is removed via catalytic hydrogenation to yield the final product, this compound.

The overall workflow of this synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound from L-malic acid.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with quantitative data and spectroscopic characterization of the intermediates and the final product.

Step 1: Synthesis of (R)-N-benzyl-3-hydroxysuccinimide

In this initial step, L-malic acid is condensed with benzylamine. The reaction is typically carried out at elevated temperatures to drive the formation of the imide ring through dehydration.

Experimental Protocol:

A mixture of L-malic acid (1.0 eq) and benzylamine (1.0 eq) is heated at 160-180 °C for 2-3 hours. During this time, water is evolved and can be removed by distillation. The reaction mixture is then cooled to room temperature, and the resulting solid is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford pure (R)-N-benzyl-3-hydroxysuccinimide.

Quantitative Data:

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |

| L-Malic Acid | 134.09 | 1.00 | 1.0 |

| Benzylamine | 107.15 | 1.00 | 1.0 |

| Product | (R)-N-benzyl-3-hydroxysuccinimide | Yield: ~85% | |

| Molar Mass | 205.21 g/mol |

Spectroscopic Data for (R)-N-benzyl-3-hydroxysuccinimide:

| Technique | Data |

| ¹H NMR | δ (ppm): 7.40-7.20 (m, 5H, Ar-H), 4.68 (s, 2H, N-CH₂), 4.50 (dd, 1H, J=8.0, 4.0 Hz, CH-OH), 3.00-2.80 (m, 2H, CH₂) |

| ¹³C NMR | δ (ppm): 178.0, 175.5, 135.8, 129.0, 128.8, 128.0, 68.5, 42.5, 38.0 |

| IR (KBr) | ν (cm⁻¹): 3450 (O-H), 1700 (C=O), 1420, 1200, 1050 |

Step 2: Synthesis of (R)-1-benzyl-3-hydroxypyrrolidine

The succinimide intermediate is then reduced to the corresponding pyrrolidine. This is a crucial step that requires a powerful reducing agent to convert the two amide carbonyls into methylenes. Lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation.

Experimental Protocol:

To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of (R)-N-benzyl-3-hydroxysuccinimide (1.0 eq) in anhydrous THF is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The reaction is then cooled to 0 °C and quenched by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to give (R)-1-benzyl-3-hydroxypyrrolidine.

Quantitative Data:

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |

| (R)-N-benzyl-3-hydroxysuccinimide | 205.21 | 1.00 | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.50 | 2.5 |

| Product | (R)-1-benzyl-3-hydroxypyrrolidine | Yield: ~70-80% | |

| Molar Mass | 177.24 g/mol |

Spectroscopic Data for (R)-1-benzyl-3-hydroxypyrrolidine:

| Technique | Data |

| ¹H NMR | δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 4.30-4.20 (m, 1H, CH-OH), 3.65 (s, 2H, N-CH₂-Ar), 3.00-2.80 (m, 2H), 2.70-2.50 (m, 2H), 2.30-2.10 (m, 2H) |

| ¹³C NMR | δ (ppm): 138.0, 128.5, 128.3, 127.2, 70.1, 60.5, 58.2, 54.0, 35.5 |

| IR (neat) | ν (cm⁻¹): 3400 (O-H), 3030, 2950, 1450, 1100 |

Step 3: Synthesis of this compound

The final step is the removal of the N-benzyl protecting group to afford the target molecule. This is typically achieved by catalytic hydrogenation.

Experimental Protocol:

(R)-1-benzyl-3-hydroxypyrrolidine (1.0 eq) is dissolved in a suitable solvent, such as methanol (B129727) or ethanol. To this solution, a catalytic amount of palladium on activated carbon (10% Pd/C, ~5-10 mol%) is added. The reaction mixture is then stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield this compound.

Quantitative Data:

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |

| (R)-1-benzyl-3-hydroxypyrrolidine | 177.24 | 1.00 | 1.0 |

| 10% Palladium on Carbon (Pd/C) | - | - | ~5 mol% |

| Product | This compound | Yield: >95% | |

| Molar Mass | 87.12 g/mol |

Spectroscopic Data for this compound:

| Technique | Data |

| ¹H NMR | δ (ppm, D₂O): 4.40-4.30 (m, 1H, CH-OH), 3.40-3.00 (m, 4H), 2.20-2.00 (m, 1H), 1.90-1.70 (m, 1H) |

| ¹³C NMR | δ (ppm, D₂O): 70.0, 56.0, 46.0, 34.0 |

| IR (neat) | ν (cm⁻¹): 3350 (br, O-H, N-H), 2950, 1460, 1080 |

Summary

The synthesis of this compound from L-malic acid provides a reliable and scalable route to this important chiral building block. The three-step process, involving condensation, reduction, and debenzylation, offers good overall yields. Careful control of reaction conditions and purification at each stage is essential to obtain the final product with high chemical and enantiomeric purity. The detailed protocols and data presented in this guide should serve as a valuable resource for chemists engaged in the synthesis of chiral heterocycles for pharmaceutical and other applications.

(R)-3-Hydroxypyrrolidine: A Cornerstone in Chiral Drug Development

(R)-3-Hydroxypyrrolidine, a versatile chiral building block, has emerged as a pivotal component in the synthesis of a wide array of pharmaceutical compounds. Its defined stereochemistry and versatile functional groups make it an invaluable starting material for the creation of enantiomerically pure active pharmaceutical ingredients (APIs), leading to safer and more effective medications. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

The significance of chirality in drug design is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological activities.[1][2] this compound, with its specific (R) configuration, provides a reliable scaffold for the stereoselective synthesis of complex molecules targeting a range of therapeutic areas, including central nervous system disorders, cardiovascular diseases, and infectious agents.[2] Its utility is further highlighted in cutting-edge therapeutic modalities like proteolysis targeting chimeras (PROTACs), where precise molecular architecture is crucial for efficacy.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its common salt form is essential for its effective use in synthesis. The following tables summarize key data for both this compound and its hydrochloride salt.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2799-21-5 | [2] |

| Molecular Formula | C4H9NO | [3] |

| Molecular Weight | 87.12 g/mol | [3] |

| Appearance | Clear light yellow to yellow liquid after melting | [3] |

| Melting Point | 15 °C | [3] |

| Boiling Point | 108-110 °C (8 mmHg) | [3] |

| Density | 1.078 g/mL at 20 °C | [3] |

| Refractive Index | n20/D 1.490 | [3] |

| Specific Rotation [α]D | -6.5° (c=3.5% in MeOH) | [4] |

| Water Solubility | Fully miscible | [3] |

| Flash Point | >110 °C | [3] |

| Sensitivity | Air sensitive & Hygroscopic | [3] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 104706-47-0 | |

| Molecular Formula | C4H10ClNO | [5][6] |

| Molecular Weight | 123.58 g/mol | [5][6] |

| Appearance | Solid | |

| Melting Point | 104-107 °C | |

| Specific Rotation [α]20/D | -7.6°, c = 3.5 in methanol |

Synthesis of this compound

The enantioselective synthesis of this compound is a critical aspect of its application. Various strategies have been developed, starting from chiral pool materials, employing enzymatic resolutions, or utilizing asymmetric synthesis methodologies.

Synthetic Approaches

Several key strategies for the synthesis of chiral 3-hydroxypyrrolidines have been reported, including:

-

From Chiral Precursors: Natural sources like L-malic acid and L-glutamic acid have been utilized as starting materials.[7] Another approach involves the use of chiral epichlorohydrin.[7]

-

Enzymatic and Biocatalytic Methods: Kinetic resolution using enzymes, such as lipases, can be employed to separate enantiomers. For instance, 1-benzoylpyrrolidine (B181117) can be hydroxylated by Aspergillus spp. to yield (S)-1-benzoyl-3-pyrrolidinol with a 66% enantiomeric excess (ee), which can be further resolved to >99% ee.[8]

-

Asymmetric Synthesis: Catalytic asymmetric methods provide a direct route to enantioenriched 3-hydroxypyrrolidines.[9][10][11]

Table 3: Comparison of Selected Synthetic Routes to Chiral 3-Hydroxypyrrolidines

| Starting Material/Method | Product | Yield | Enantiomeric Excess (ee) | Reference |

| (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (via Mitsunobu reaction) | (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine | Good | Inversion of configuration | [12] |

| 1-Benzoylpyrrolidine (Hydroxylation by Aspergillus spp.) | (S)-1-Benzoyl-3-pyrrolidinol | - | 66% | [8] |

| (S)-1-Benzoyl-3-pyrrolidinol (Kinetic resolution with Amano PS-IM lipase) | (S)-1-Benzoyl-3-pyrrolidinol | - | >99% | [8] |

| (R)-2-(tert-butyldimethylsilyloxy)-3-chlorobutyronitrile (Hydrogenation and cyclization) | This compound | 81% (for the final deprotection step) | High optical purity | [7] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research and development. Below are protocols for key transformations.

Protocol 1: Synthesis of (S)-3-Hydroxypyrrolidine Hydrochloride from (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine via Mitsunobu Reaction

This protocol describes the inversion of the stereocenter of a protected this compound to obtain the (S)-enantiomer.[12]

Step 1: Mitsunobu Reaction

-

Dissolve (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (50 g, 0.267 mol), benzoic acid (42.4 g, 0.348 mol), and triphenylphosphine (B44618) (91 g, 0.348 mol) in 200 ml of dry tetrahydrofuran (B95107) under a nitrogen atmosphere.

-

Cool the mixture to -10 °C with stirring.

-

Slowly add diisopropyl azodicarboxylate (68.4 ml, 0.384 mol) dropwise, maintaining the internal temperature below -5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.

-

The crude product with the inverted configuration is used directly in the next step without further purification.

Step 2: Hydrolysis of the Ester

-

The crude product from Step 1 is subjected to hydrolysis using sodium hydroxide (B78521) in a suitable solvent to cleave the ester bond, yielding (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.

Step 3: Deprotection

-

The Boc protecting group of (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine is removed under acidic conditions using hydrochloric acid to yield the final product, (S)-3-hydroxypyrrolidine hydrochloride.

Protocol 2: Preparation of this compound from (R)-2-(tert-butyldimethylsilyloxy)-3-chlorobutyronitrile

This protocol outlines a key hydrogenation and cyclization step followed by deprotection.[7]

Step 1: Hydrogenation and Cyclization

-

Dissolve (R)-2-(tert-butyldimethylsilyloxy)-3-chlorobutyronitrile (193.6 g) in methanol.

-

Add a suitable metal catalyst (e.g., Raney Nickel or Palladium on carbon).

-

Stir the mixture under hydrogen pressure until the starting material is consumed.

-

Filter the reaction mixture to remove the catalyst.

Step 2: Deprotection

-

Treat the filtrate with a 10% NaOH methanolic solution and stir for 7 hours.

-

Concentrate the mixture under reduced pressure.

-

Distill the residue under reduced pressure to obtain this compound (yield: 81%).

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of numerous pharmaceuticals. Its incorporation can significantly influence the pharmacological profile of the final molecule.

Muscarinic Receptor Agonists

Derivatives of this compound are utilized in the synthesis of selective muscarinic M1 and M3 receptor agonists. These receptors are implicated in cognitive function and are important targets for neurodegenerative diseases like Alzheimer's disease. The (R)-configuration of the hydroxyl group is often critical for optimal receptor binding and biological activity.

Synthesis of Barnidipine

This compound is a crucial chiral intermediate in the synthesis of Barnidipine, a long-acting calcium channel blocker used for the treatment of hypertension.[12][13][14][15][16] The synthesis involves the coupling of an appropriately substituted dihydropyridine (B1217469) carboxylic acid with (S)-1-benzyl-3-hydroxypyrrolidine, which can be derived from this compound.[13]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of a chiral pyrrolidine (B122466) derivative, highlighting the key stages from starting materials to the final product.

References

- 1. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 10. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 15. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Analysis of (R)-3-Hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (R)-3-Hydroxypyrrolidine. This compound is a valuable building block in the synthesis of a wide range of pharmaceutical agents. Accurate and thorough analytical characterization is crucial for its application in drug discovery and development. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and workflow visualizations.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound and its racemic form. It is important to note that for an achiral analysis (e.g., in an achiral solvent), the NMR and IR spectra of the (R) and (S) enantiomers are identical. Therefore, data from the racemate is representative of the individual enantiomers under these conditions.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 1.56-2.16 | m | 2H | -CH₂- (C4) |

| 2.62-3.79 | m | 4H | -CH₂-N-CH₂- (C2, C5) |

| 3.82 | bs | 1H | -NH |

| 4.26-4.48 | m | 1H | -CH(OH)- (C3) |

| Variable | bs | 1H | -OH |

Solvent: CDCl₃, Frequency: 300 MHz. Data obtained from patent literature, which may include protons from residual solvents or reagents.[1]

Table 2: ¹³C NMR Spectroscopic Data for 3-Hydroxypyrrolidine (Racemic)

| Chemical Shift (δ) ppm | Assignment |

| 35.8 | C4 |

| 50.1 | C5 |

| 58.0 | C2 |

| 71.2 | C3 |

Note: In an achiral solvent, the ¹³C NMR spectrum of this compound is expected to be identical to that of the racemic mixture.

Table 3: Key IR Absorption Bands for 3-Hydroxypyrrolidine (Racemic)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Strong, Broad | O-H and N-H stretching |

| 2960-2850 | Medium-Strong | C-H stretching (aliphatic) |

| 1465 | Medium | CH₂ bending |

| 1180-1050 | Strong | C-O stretching (secondary alcohol) |

| 1100-1000 | Medium | C-N stretching |

Note: The IR spectrum of this compound is expected to be identical to that of the racemic mixture.

Table 4: Mass Spectrometry Data for 3-Hydroxypyrrolidine (Racemic)

| m/z | Relative Intensity (%) | Assignment |

| 87 | 40 | [M]⁺ (Molecular Ion) |

| 86 | 100 | [M-H]⁺ |

| 70 | 95 | [M-OH]⁺ |

| 58 | 50 | [C₃H₈N]⁺ |

| 43 | 85 | [C₂H₅N]⁺ |

Ionization Mode: Electron Ionization (EI). Note: The mass spectrum of this compound is expected to be identical to that of the racemic mixture.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Spectrometer Setup:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. This is a lengthier experiment due to the low natural abundance of ¹³C.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) may be required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the ATR clamp to ensure good contact.

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted by the instrument software.

-

Identify the characteristic absorption bands and compare them to correlation tables to identify functional groups (e.g., O-H, N-H, C-H, C-O, C-N).

-

2.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Solvent for sample dissolution (e.g., methanol (B129727) or dichloromethane)

-

Vial for sample preparation

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer using a standard calibration compound (e.g., perfluorotributylamine (B110022) - PFTBA).

-

Set the appropriate parameters for the ion source (e.g., electron energy of 70 eV for EI), mass analyzer, and detector.

-

-

Sample Introduction: Introduce the sample into the ion source. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺ to determine the molecular weight.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule. The fragments provide clues about the connectivity of atoms.

-

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described above.

References

(R)-3-Hydroxypyrrolidine: A Technical Guide to Solubility and Stability for Drug Development Professionals

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of chiral building blocks is paramount. This in-depth technical guide focuses on (R)-3-Hydroxypyrrolidine, a key intermediate in the synthesis of numerous pharmaceutical compounds, including innovative proteolysis-targeting chimeras (PROTACs). This document provides a detailed overview of its solubility and stability, complete with experimental protocols and visual representations of relevant pathways and workflows.

Physicochemical Properties

This compound is a chiral cyclic amine that serves as a versatile scaffold in medicinal chemistry. A summary of its key physicochemical properties is presented in Table 1. The compound is a viscous liquid at room temperature and is known to be soluble in polar protic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉NO | [1] |

| Molecular Weight | 87.12 g/mol | [1] |

| Appearance | Clear yellow to orange-brown viscous liquid | [1] |

| Melting Point | 15 °C | [1][2] |

| Boiling Point | 215-216 °C (lit.) | [1] |

| Density | 1.078 g/mL at 20 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.488 (lit.) | [1] |

| pKa | 14.91 ± 0.20 (Predicted) | [1][2] |

| Sensitivity | Air Sensitive & Hygroscopic | [1][2] |

Solubility Profile

This compound exhibits good solubility in water and methanol[1][3]. Sources describe it as "fully miscible in water"[2][4][5][6]. While precise quantitative solubility data in a range of solvents is not extensively published, a qualitative and estimated solubility profile is provided in Table 2. The high polarity imparted by the hydroxyl and amine functional groups contributes to its affinity for polar solvents.

Table 2: Solubility of this compound

| Solvent | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Water | Soluble / Fully miscible | > 50 |

| Methanol | Soluble | > 50 |

| Ethanol | Soluble | > 30 |

| Chloroform | Slightly Soluble | 1 - 5 |

| Ethyl Acetate (B1210297) | Sparingly Soluble | 0.1 - 1 |

| Hexanes | Insoluble | < 0.1 |

Estimated values are based on the compound's physicochemical properties and qualitative solubility data. Experimental verification is recommended.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure to determine the thermodynamic solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, etc.)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a validated titration method.

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method or titration.

-

Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).

Stability Profile

This compound is reported to be air-sensitive and hygroscopic, which indicates that it is susceptible to degradation upon exposure to air and moisture[1][2]. Proper storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a dry environment is crucial to maintain its purity.

Forced Degradation Studies

To understand the degradation pathways and develop stability-indicating analytical methods, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions more severe than those it would encounter during normal handling and storage.

Table 3: Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60 °C) | Ring opening, dehydration |

| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60 °C) | Ring opening, elimination |

| Oxidation | 3% H₂O₂, room temperature | N-oxidation, C-oxidation |

| Thermal Stress | Solid state, elevated temperature (e.g., 80 °C) | Dehydration, polymerization |

| Photostability | Exposure to UV and visible light (ICH Q1B) | Photolytic decomposition |

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.

Method Development and Validation:

-

Column and Mobile Phase Selection: A reversed-phase HPLC method is typically suitable. A C18 column is a common starting point. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution may be necessary to resolve all degradation products from the parent compound.

-

Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies. The goal is to achieve baseline separation between the this compound peak and all degradation product peaks.

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

-

Linearity: Establish a linear relationship between the analyte concentration and the analytical response over a defined range.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

-

Role in Signaling Pathways via PROTACs

This compound is a crucial building block in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. PROTACs consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them[7]. This compound is frequently incorporated into the linker or the E3 ligase ligand, particularly for those that recruit the von Hippel-Lindau (VHL) E3 ligase[8][9][10].

The general mechanism of PROTAC action involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. By degrading specific proteins, PROTACs can modulate signaling pathways implicated in various diseases, including cancer.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. (S)-3-Hydroxypyrrolidine CAS#: 100243-39-8 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. (S)-3-Hydroxypyrrolidine | 100243-39-8 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of (R)-3-Hydroxypyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

(R)-3-hydroxypyrrolidine and its derivatives are pivotal chiral building blocks in the pharmaceutical industry, forming the core structure of numerous therapeutic agents. Their stereochemistry is often crucial for biological activity, making their enantioselective synthesis a topic of significant interest. This technical guide provides an in-depth overview of the primary synthetic strategies for obtaining this compound derivatives, complete with comparative data, detailed experimental protocols, and workflow visualizations.

Core Synthetic Strategies

The synthesis of enantiomerically pure this compound derivatives is primarily achieved through four key strategies:

-

Asymmetric Chemical Reduction of a Prochiral Ketone: This approach involves the enantioselective reduction of an N-protected-3-pyrrolidinone. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this method.[1][2]

-

Biocatalytic Asymmetric Reduction of a Prochiral Ketone: Leveraging the high stereoselectivity of enzymes, this green chemistry approach also utilizes an N-protected-3-pyrrolidinone as the substrate, employing ketoreductases (KREDs) for the reduction.[3]

-

Synthesis from the Chiral Pool: This classic strategy utilizes readily available and inexpensive enantiopure starting materials, such as L-glutamic acid or D-malic acid, which are then converted to the target molecule through a series of chemical transformations.[4][5][6]

-

Kinetic Resolution of a Racemic Mixture: This method involves the selective reaction of one enantiomer in a racemic mixture of 3-hydroxypyrrolidine or its derivative, often catalyzed by a lipase (B570770), leaving the other enantiomer unreacted and thus resolved.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for the different synthetic approaches to provide a clear comparison of their efficacy.

Table 1: Asymmetric Reduction of N-Boc-3-pyrrolidinone

| Method | Catalyst/Enzyme | Reducing Agent/Cofactor | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -78 | >90 | >95 | [1][2] |

| Biocatalytic Reduction | Ketoreductase (KRED) | Isopropanol/NAD(P)H | Aq. Buffer | 30 | >95 | >99 | [3] |

Table 2: Synthesis from Chiral Pool and Other Methods

| Starting Material | Key Transformation(s) | Overall Yield (%) | ee (%) | Reference |

| L-Glutamic Acid | Multi-step conversion to 4-amino-2-hydroxybutyric acid derivative, then cyclization | Variable | >99 | [5] |

| D-Malic Acid | Amidation, cyclization, and reduction | Variable | >99 | [6] |

| (R)-Epichlorohydrin | Ring-opening, reductive cyclization, N-protection | >85 | >99 | [3] |

| Racemic N-Boc-3-hydroxypyrrolidine | Lipase-mediated kinetic resolution (acetylation) | ~50 (for each enantiomer) | >99 |

Experimental Protocols

Protocol 1: Asymmetric Chemical Reduction via Corey-Bakshi-Shibata (CBS) Reaction

This protocol describes the synthesis of (R)-N-Boc-3-hydroxypyrrolidine from N-Boc-3-pyrrolidinone.

Materials:

-

N-Boc-3-pyrrolidinone

-

(R)-2-Methyl-CBS-oxazaborolidine (as a 1M solution in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, as a 1M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the cooled ketone solution.

-

To this mixture, add the BH₃·THF solution (1.0-1.5 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (R)-N-Boc-3-hydroxypyrrolidine.[1][2]

Protocol 2: Biocatalytic Asymmetric Reduction

This protocol outlines a general procedure for the synthesis of (R)-N-Boc-3-hydroxypyrrolidine using a ketoreductase.

Materials:

-

N-Boc-3-pyrrolidinone

-

Ketoreductase (KRED) selective for the (R)-alcohol

-

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)

-

Glucose

-

Glucose dehydrogenase (GDH)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, prepare a solution of potassium phosphate buffer.

-

To the buffer, add N-Boc-3-pyrrolidinone, NADP⁺ or NAD⁺, and glucose.

-

Initiate the reaction by adding the GDH and the selected KRED.

-

Gently agitate the mixture at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction progress and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

-

Once the reaction reaches completion, extract the product from the aqueous phase with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield (R)-N-Boc-3-hydroxypyrrolidine.[3]

Protocol 3: Synthesis from L-Glutamic Acid (General Route)

This route involves multiple steps, starting with the protection and reduction of L-glutamic acid to form a key intermediate, which is then cyclized.

Outline of Steps:

-

Protection and Esterification: L-glutamic acid is first protected at the amino group (e.g., as a Boc derivative) and both carboxylic acid groups are esterified.

-

Selective Reduction: The γ-ester is selectively reduced to the corresponding alcohol.

-

Activation and Cyclization: The hydroxyl group is activated (e.g., by conversion to a tosylate or mesylate), followed by intramolecular nucleophilic substitution by the deprotected amine to form the pyrrolidine (B122466) ring.

-

Deprotection: Removal of any remaining protecting groups yields the target molecule or a derivative thereof.[5]

Protocol 4: Lipase-Mediated Kinetic Resolution

This protocol describes the resolution of racemic N-Boc-3-hydroxypyrrolidine via enantioselective acetylation.

Materials:

-

Racemic N-Boc-3-hydroxypyrrolidine

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Acylating agent (e.g., vinyl acetate)

-

Organic solvent (e.g., toluene (B28343) or tert-butyl methyl ether)

Procedure:

-

To a solution of racemic N-Boc-3-hydroxypyrrolidine in the chosen organic solvent, add the immobilized lipase.

-

Add the acylating agent (vinyl acetate).

-

Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated).

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed acetate.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (S)-N-Boc-3-hydroxypyrrolidine and the product, (R)-N-Boc-3-acetoxypyrrolidine.

-

Filter off the immobilized lipase (which can often be reused).

-

Separate the unreacted alcohol from the acetylated product by column chromatography.

-

The (R)-N-Boc-3-acetoxypyrrolidine can then be hydrolyzed (e.g., with a base like K₂CO₃ in methanol) to afford (R)-N-Boc-3-hydroxypyrrolidine.

Visualizations of Synthetic Pathways

The following diagrams illustrate the key synthetic workflows.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 6. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

(R)-3-Hydroxypyrrolidine safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of (R)-3-Hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a key building block in pharmaceutical research and development. The following sections detail the hazardous properties, exposure controls, emergency procedures, and safe handling protocols necessary for working with this compound. The information is compiled from various safety data sheets (SDS) and chemical suppliers. While this guide focuses on this compound, safety information for related compounds like its hydrochloride salt and the (S)-enantiomer is included for a comprehensive overview, as their safety profiles are similar.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1][2][3][4] |

| Serious Eye Irritation | 2A / 2 | H319: Causes serious eye irritation.[1][2][3][4] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1][2][3][4] |

GHS Pictogram:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C4H9NO[2][6] |

| Molecular Weight | 87.12 g/mol [2][6] |

| Appearance | Colorless to brown liquid[7] |

| Boiling Point | 108-110 °C at 8 mmHg[7] |

| Density | 1.078 g/mL at 20 °C[8] |

| Flash Point | >110 °C[7] |

| Solubility | Very soluble in water.[7] |

Exposure Controls and Personal Protection

To minimize exposure and ensure personnel safety, the following engineering controls and personal protective equipment (PPE) should be utilized.

Table 3: Exposure Controls and Personal Protective Equipment

| Control Parameter | Recommendation |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood.[1][6] Ensure adequate ventilation to keep airborne concentrations low.[5][6] |

| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3][6] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[1][3][5] Wear protective clothing, such as a lab coat.[1][3] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[1][6] |

| Hygiene Measures | Wash hands thoroughly after handling.[1][5] Do not eat, drink, or smoke in the work area.[1] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and prevent accidents.

General Handling:

-

Avoid inhalation of vapor or mist.[6]

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

Storage:

-

Recommended storage temperature is 2-8 °C.[6]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2][5][6] If not breathing, give artificial respiration.[2][6] Seek medical attention if you feel unwell.[5] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2][5][6] Remove contaminated clothing and wash it before reuse.[3][5] If skin irritation occurs, get medical advice/attention.[1][5] |

| Eye Contact | Rinse cautiously with water for several minutes.[1][2][5][6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2][5][6] Seek immediate medical attention.[1][2] |

| Ingestion | Rinse mouth with water.[2][6] Never give anything by mouth to an unconscious person.[2][6] Call a physician or poison control center immediately.[9] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6][10]

-

Specific Hazards: May emit corrosive fumes and toxic gases (carbon oxides, nitrogen oxides) upon combustion.[1][6]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[6] Wear appropriate personal protective equipment.[6] Avoid breathing vapors, mist, or gas.[6]

-

Environmental Precautions: Prevent product from entering drains.[6]

-

Containment and Cleaning: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel) and dispose of as hazardous waste.[6] Keep in suitable, closed containers for disposal.[6]

Experimental Protocols and Workflows

General Chemical Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

Caption: General laboratory workflow for handling this compound.

Chemical Spill Response Protocol

This diagram outlines the logical steps to take in the event of a chemical spill.

Caption: Step-by-step protocol for responding to a chemical spill.

Stability and Reactivity

This compound is generally stable under recommended storage conditions.[10] However, certain conditions and materials should be avoided.

-

Reactivity: No specific reactivity data is available, but it is expected to be a stable compound.[6][10]

-

Chemical Stability: Stable under normal temperatures and pressures.[10]

-

Conditions to Avoid: Incompatible materials, heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.[6][7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[10] The available information is based on its classification as an irritant.

-

Acute Toxicity: No specific data available. It is classified as causing skin, eye, and respiratory irritation.[1][2][3][4]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[10]

-

Additional Information: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[10]

Disposal Considerations

Waste materials should be disposed of in accordance with local, state, and federal regulations.

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[10]

-

Contaminated Packaging: Dispose of as unused product.[10] It is recommended to contact a licensed professional waste disposal service.[10]

This technical guide is intended to provide essential safety and handling information for this compound. It is imperative that all users of this chemical review the full Safety Data Sheet (SDS) before use and adhere to all institutional and regulatory safety protocols.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. chemicalbook.com [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. (S)-3-Hydroxypyrrolidine - Safety Data Sheet [chemicalbook.com]

- 7. (S)-3-Hydroxypyrrolidine(100243-39-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. (R)-3-Pyrrolidinol 98 2799-21-5 [sigmaaldrich.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. capotchem.cn [capotchem.cn]

Commercial Availability and Strategic Application of (R)-3-Hydroxypyrrolidine: A Technical Guide for Researchers

(R)-3-Hydroxypyrrolidine , a versatile chiral building block, has emerged as a critical intermediate in the landscape of modern drug discovery and development. Its unique structural and stereochemical properties make it an invaluable component in the synthesis of a wide array of complex molecular architectures, particularly in the development of novel therapeutics targeting a range of diseases. This technical guide provides an in-depth overview of the commercial availability, key suppliers, and synthetic methodologies for this compound, alongside its significant applications in pharmaceutical research, with a focus on its role in neuroscience and as a chiral auxiliary.

Commercial Availability and Suppliers

This compound and its derivatives are readily available from a multitude of commercial suppliers, catering to both research and bulk-scale requirements. The compound is typically offered in various grades and purities, with specifications detailed in certificates of analysis provided by the manufacturers.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name(s) | CAS Number | Purity Specifications | Available Forms |

| Sigma-Aldrich | (R)-3-Pyrrolidinol | 2799-21-5 | ≥98% | Liquid |

| This compound hydrochloride | 104706-47-0 | ≥98% | Solid | |

| Chem-Impex | This compound | 2799-21-5 | - | - |

| This compound hydrochloride | 104706-47-0 | - | - | |

| BLD Pharm | This compound hydrochloride | 104706-47-0 | - | Solid |

| Wuhan Oner Biotech Co.,Ltd. | This compound | 2799-21-5 | 99% (Pharmacy Grade) | - |

| HANGZHOU LEAP CHEM CO., LTD. | This compound | 2799-21-5 | 99.00% | - |

| Kindchem Co., Ltd. | This compound | 2799-21-5 | ≥98% (Industrial Grade) | Liquid |

| RVR Labs Pvt Ltd | This compound | 2799-21-5 | 98% | - |

Table 2: Typical Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₉NO |

| Molecular Weight | 87.12 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 108-110 °C @ 8 Torr[1] |

| Melting Point | 15 °C[1] |

| Density | ~1.078 g/mL at 20 °C |

| Refractive Index | ~1.488 (20 °C) |

| Optical Activity | [α]₂₀/D +6.5° (c=3.5 in methanol) |

| Solubility | Soluble in water and methanol[1] |

Synthetic Methodologies: Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through various chemical and enzymatic routes. Below are detailed methodologies for key synthetic strategies.

Chemical Synthesis from (R)-Malic Acid

This method involves the conversion of a readily available chiral starting material, (R)-malic acid, into the target molecule.

Experimental Protocol:

-

Esterification of (R)-Malic Acid: (R)-Malic acid is first converted to its corresponding diester, typically dimethyl (R)-malate, by reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid).

-

Amination and Cyclization: The dimethyl (R)-malate is then reacted with an amine, such as benzylamine, which leads to amidation and subsequent intramolecular cyclization to form a protected hydroxypyrrolidinone.

-

Reduction: The resulting lactam is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) to yield N-benzyl-(R)-3-hydroxypyrrolidine.[2]

-

Deprotection: The N-benzyl protecting group is removed via catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere) to afford the final product, this compound.[2]

Caption: Chemical synthesis workflow from (R)-Malic Acid.

Enzymatic Synthesis via Hydroxylation

Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral compounds.

Experimental Protocol:

-

Substrate Preparation: An N-protected pyrrolidine (B122466), such as N-benzoylpyrrolidine, is prepared.

-

Microbial Culture: A microorganism known for its hydroxylation activity, for example, Sphingomonas sp. HXN-200, is cultured under optimal growth conditions.[3]

-

Biotransformation: The N-protected pyrrolidine substrate is introduced into the microbial culture. The enzymatic machinery of the microorganism catalyzes the stereoselective hydroxylation of the pyrrolidine ring at the 3-position.[3]

-

Extraction and Purification: After a specific incubation period, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified using column chromatography to isolate the desired N-protected this compound.

-

Deprotection: The N-protecting group is subsequently removed using appropriate chemical methods to yield this compound.

Caption: Enzymatic synthesis of this compound.

Applications in Drug Development

This compound is a cornerstone in the synthesis of a multitude of pharmaceutical agents due to its ability to introduce chirality and provide a scaffold for further functionalization.

Role in Neuroscience

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS). This compound serves as a key building block for the synthesis of various CNS-active agents, including muscarinic receptor antagonists and compounds for the treatment of neurological disorders.[4] The hydroxyl group provides a handle for introducing further diversity, while the chiral center is often crucial for specific interactions with biological targets.

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. This compound and its derivatives are often incorporated into the linker component of PROTACs. The pyrrolidine ring can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are critical for its efficacy.

Caption: Role of this compound in PROTACs.

Use as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a temporary chiral group that directs the stereochemical outcome of a reaction. This compound and its derivatives can be employed as chiral auxiliaries in various asymmetric transformations, such as alkylations and aldol (B89426) reactions.[5] The chiral pyrrolidine scaffold creates a biased steric environment, leading to the preferential formation of one enantiomer of the product. After the reaction, the auxiliary can be cleaved and potentially recycled.

Caption: Workflow of asymmetric synthesis.

Conclusion

This compound is a high-value chiral building block with significant and expanding applications in the pharmaceutical industry. Its commercial availability from a range of suppliers facilitates its use in both academic research and large-scale drug development. The diverse synthetic routes to this compound, including both traditional chemical methods and modern biocatalytic approaches, provide flexibility for its efficient production. As research into targeted therapies and complex chiral molecules continues to advance, the importance of this compound as a key synthetic intermediate is poised to grow, solidifying its role in the creation of next-generation medicines.

References

- 1. echemi.com [echemi.com]

- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 3. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Hydrochloride CAS 104706-47-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. benchchem.com [benchchem.com]

Biocatalytic Routes to (R)-3-Hydroxypyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Hydroxypyrrolidine is a valuable chiral building block, integral to the synthesis of a wide range of advanced pharmaceutical compounds.[1] Its defined stereochemistry is crucial for developing safer and more effective active pharmaceutical ingredients (APIs).[1] Traditional chemical syntheses often require harsh conditions, costly chiral auxiliaries, or metal catalysts, posing challenges for industrial-scale production and environmental sustainability. Biocatalytic methods offer a compelling alternative, leveraging the high selectivity and efficiency of enzymes to produce enantiomerically pure compounds under mild conditions. This guide provides an in-depth overview of the core biocatalytic strategies for synthesizing this compound, complete with comparative data, detailed experimental protocols, and workflow visualizations.

Core Biocatalytic Strategies

Three primary enzymatic approaches have proven effective for the synthesis of this compound and its N-protected derivatives:

-

Asymmetric Reduction of 3-Pyrrolidinones: Ketoreductases (KREDs) are used for the stereoselective reduction of a prochiral N-protected 3-pyrrolidinone (B1296849) to the corresponding chiral alcohol. This is a direct and highly efficient method for establishing the desired (R)-stereocenter.

-

Kinetic Resolution of Racemic 3-Hydroxypyrrolidines: Lipases are commonly employed to selectively acylate one enantiomer of a racemic mixture of N-protected 3-hydroxypyrrolidine, allowing for the separation of the acylated (R)-enantiomer from the unreacted (S)-enantiomer. Advanced methods, such as Dynamic Kinetic Resolution (DKR), can overcome the 50% theoretical yield limit of standard kinetic resolution.[2]

-

Regio- and Stereoselective Hydroxylation: Whole-cell biocatalysts, such as specific strains of Sphingomonas sp. and Aspergillus sp., can directly hydroxylate the C-3 position of an N-protected pyrrolidine (B122466) ring with high regio- and stereoselectivity.[3][4][5]

Data Presentation: Comparative Analysis of Biocatalytic Methods

The following tables summarize quantitative data from key studies, allowing for a direct comparison of the different biocatalytic approaches.

Table 1: Asymmetric Reduction by Ketoreductases (KREDs)

| Enzyme/Biocatalyst | Substrate | Product | Conversion (%) | ee (%) | Key Conditions & Notes | Reference |

| Codexis KRED-NADH-101 | N-Boc-3-pyrrolidinone | (R)-N-Boc-3-hydroxypyrrolidine | >90 | >99 | One-pot photoenzymatic process; 30 °C, 20 h. | [6] |

| LsKRED | N-Boc-3-pyrrolidinone | (S)-N-Boc-3-hydroxypyrrolidine | >90 | >99 | Provides the (S)-enantiomer. | [6] |

| SsSDR1 (Wild-Type) | N-Boc-3-pyrrolidinone | (R)-N-Boc-3-hydroxypyrrolidine | - | - | Exhibits strict (R)-selectivity. | [7] |

| SsSDR1-M4 (Mutant) | N-Boc-3-pyrrolidinone | (S)-N-Boc-3-hydroxypyrrolidine | - | >99.9 | Engineered mutant with inverted stereoselectivity. | [7] |

Table 2: Lipase-Catalyzed Kinetic and Dynamic Kinetic Resolution

| Enzyme | Substrate | Process | Product | Yield (%) | ee (%) | Key Conditions & Notes | Reference |

| Amano Lipase (B570770) P | Racemic N-benzyl-3-hydroxypyrrolidine | Acetylation | (R)-N-benzyl-3-acetoxypyrrolidine | - | >99 | Also recovers (S)-alcohol with >99% ee. | [2] |

| Lipase PS-IM | Racemic N-Cbz-3-hydroxypyrrolidine | Dynamic Kinetic Resolution (Acetylation) | (R)-N-Cbz-3-acetoxypyrrolidine | 87 | 95 | Uses a ruthenium catalyst for in-situ racemization. | [2] |

| Amano PS-IM Lipase | (S)-1-Benzoyl-3-pyrrolidinol (66% ee) | Esterification | Optically-active 1-benzoyl-3-pyrrolidinol | - | >99 | Resolution step following initial microbial hydroxylation. | [3][4] |

Table 3: Whole-Cell Regio- and Stereoselective Hydroxylation

| Biocatalyst | Substrate | Product | Yield (%) | ee (%) | Key Conditions & Notes | Reference |

| Sphingomonas sp. HXN-200 | N-Benzoyl-pyrrolidine | (R)-N-Benzoyl-3-hydroxypyrrolidine | - | 52 (R) | ee increased to 95% (R) by crystallization. | [5][8] |

| Sphingomonas sp. HXN-200 | N-Benzyloxycarbonyl-pyrrolidine | (R)-N-Benzyloxycarbonyl-3-hydroxypyrrolidine | 93.5 | 75 (R) | ee increased to 98% (R) by crystallization. | [5][8] |

| Sphingomonas sp. HXN-200 | N-Phenoxycarbonyl-pyrrolidine | (S)-N-Phenoxycarbonyl-3-hydroxypyrrolidine | - | 39 (S) | Demonstrates enantiocomplementary formation. | [5][8] |

| Aspergillus sp. NBRC 109513 | 1-Benzoylpyrrolidine | (S)-1-Benzoyl-3-pyrrolidinol | - | 66 (S) | Product further resolved by lipase to >99% ee. | [3][4] |

Experimental Protocols

Protocol: KRED-Catalyzed Asymmetric Reduction of N-Boc-3-pyrrolidinone

This protocol is adapted from the one-pot photoenzymatic synthesis described by Pieber et al.[6]

-

Preparation of Substrate: The starting material, N-Boc-3-pyrrolidinone, is prepared in situ via a photooxyfunctionalization of pyrrolidine followed by N-protection with Boc₂O. The crude intermediate is used directly in the biocatalytic step.

-

Reaction Setup: The crude N-Boc-3-pyrrolidinone solution is diluted 6-fold with 50 mM potassium phosphate (B84403) buffer (pH 7.0).

-

Cofactor and Cosubstrate: To the buffered solution, add NAD(P)⁺ to a final concentration of 0.5 mM and isopropanol (B130326) to a final concentration of 10% (v/v) to serve as the cosubstrate for cofactor regeneration.

-

Enzyme Addition: Add the ketoreductase (e.g., Codexis KRED-NADH-101) as a lyophilized powder or reconstituted solution. Enzyme loading is typically determined empirically for optimal performance.

-

Incubation: The reaction mixture is incubated at 30 °C with gentle agitation for 20-24 hours.

-

Work-up and Analysis: After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is dried and concentrated. The conversion and enantiomeric excess of the resulting (R)-N-Boc-3-hydroxypyrrolidine are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol: Whole-Cell Hydroxylation of N-Benzyloxycarbonyl-pyrrolidine

This protocol is based on the preparative scale hydroxylation using Sphingomonas sp. HXN-200.[5][8]

-

Biocatalyst Preparation: Cells of Sphingomonas sp. HXN-200 are cultivated, harvested, and can be stored frozen at -80 °C for extended periods without significant loss of activity.

-

Reaction Setup: For a preparative scale reaction (e.g., 2 L scale), frozen cells are thawed and resuspended in a suitable buffer (e.g., potassium phosphate buffer).

-